2-Methylthiazolo[4,5-g]quinoxaline
Description
Propriétés
Numéro CAS |
114306-15-9 |
|---|---|
Formule moléculaire |
C10H7N3S |
Poids moléculaire |
201.247 |
Nom IUPAC |
2-methyl-[1,3]thiazolo[5,4-g]quinoxaline |
InChI |
InChI=1S/C10H7N3S/c1-6-13-9-4-7-8(5-10(9)14-6)12-3-2-11-7/h2-5H,1H3 |
Clé InChI |
PMNSDEYJDVJVCJ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=C3C(=C2)N=CC=N3 |
Synonymes |
Thiazolo[4,5-g]quinoxaline, 2-methyl- (6CI) |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Structural Analogues and Substituent Effects
The primary structural analogs of 2-methylthiazolo[4,5-g]quinoxaline include:
- Key Differences: The thiazolo core in 2-methylthiazolo[4,5-g]quinoxaline replaces the imidazole ring in analogs like MeIgQx and MeIQx, altering electron distribution and reactivity.
Reactivity Comparison :
- Imidazo derivatives (e.g., MeIQx) undergo cytochrome P450-mediated metabolic activation to form DNA-binding N-hydroxy intermediates, a key step in carcinogenesis .
- Thiazolo derivatives are less studied but may exhibit distinct metabolic pathways due to sulfur's electronegativity and reduced aromaticity compared to imidazole.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Methylthiazolo[4,5-g]quinoxaline, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclization of 2-aminoquinoxaline derivatives with α,β-unsaturated carbonyl compounds or thiol-containing precursors. For example, reacting 2,3-dichloro-6-sulfonylquinoxaline with 1,3-binucleophiles (e.g., thiourea or thioamides) under reflux in ethanol yields thiazoloquinoxaline derivatives. Acidic or basic conditions must be carefully controlled to avoid side reactions. Purification via column chromatography or recrystallization is recommended . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., DMF vs. ethanol), and reaction time (typically 12–24 hours) .
Q. What analytical techniques are critical for characterizing 2-Methylthiazolo[4,5-g]quinoxaline and its intermediates?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm methyl substitution and thiazole-quinoxaline fusion.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection to monitor reaction progress and purity (>95% purity threshold).
- X-ray crystallography for unambiguous structural elucidation, though this requires high-quality crystals .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Start with in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., gastric adenocarcinoma MKN-45). Use concentrations ranging from 1–100 µM and compare to reference drugs like 5-FU. For antimicrobial activity, employ broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How do structural modifications (e.g., methyl group position) influence bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution:
-
Methyl group : Positional changes (e.g., 2-methyl vs. 4-methyl) alter steric hindrance and electronic effects, impacting binding to kinases or DNA.
-
Thiazole vs. imidazole : Thiazole’s sulfur atom enhances π-π stacking but may reduce solubility.
-
Example : 2-Methyl substitution on imidazo[4,5-g]quinoxaline showed 3-fold higher antitumor activity (IC₅₀ = 12 µM) compared to non-methylated analogs .
Derivative Substituent Biological Activity 2-Methylthiazolo[4,5-g]quinoxaline Thiazole + 2-Me Antitumor (MKN-45), IC₅₀ = 15 µM Pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline Thiazole + pyrimidine Analgesic (ED₅₀ = 8 mg/kg) 6-Aminoquinoxaline NH₂ at C6 Anticancer (HCT-116), IC₅₀ = 20 µM Table 1. Comparative SAR of quinoxaline derivatives .
Q. How can metabolic pathways and DNA-binding potential be evaluated for this compound?
- Methodological Answer :
- Metabolism : Use liver microsomes (human/rodent) with NADPH cofactor to identify cytochrome P450-mediated metabolites. LC-ESI/MS detects hydroxylated or demethylated products. For carcinogenicity risk, monitor formation of DNA adducts (e.g., dG-C8 adducts) via ³²P-postlabeling .
- DNA binding : Employ electrophoretic mobility shift assays (EMSAs) or surface plasmon resonance (SPR) to quantify interaction with duplex DNA or G-quadruplex structures .
Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?
- Methodological Answer : Contradictions often arise from:
- Assay conditions : Standardize cell culture media (e.g., FBS concentration), incubation time (48–72 hours), and pH.
- Isomer interference : Use UPLC/MS² to distinguish 2-Methylthiazolo[4,5-g]quinoxaline from structural isomers (e.g., angular vs. linear fused rings), which may exhibit divergent activities .
- Statistical rigor : Triplicate experiments with ANOVA analysis (p < 0.05) and EC₅₀ confidence intervals .
Method Development Questions
Q. What computational tools are effective for predicting synthetic routes and target interactions?
- Methodological Answer :
- Retrosynthesis : Use AI-driven platforms (e.g., Pistachio, Reaxys) to prioritize routes with high feasibility scores (>0.8).
- Molecular docking : AutoDock Vina or Schrödinger Suite for predicting binding to kinases (e.g., EGFR or Aurora B). Validate with MD simulations (100 ns trajectories) to assess stability .
Q. How can advanced spectroscopic methods resolve regiochemical ambiguities in derivatives?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
